Product packaging for 5H-2,3,5,9,9b-Pentaaza-cyclopenta[a(Cat. No.:)

5H-2,3,5,9,9b-Pentaaza-cyclopenta[a

Cat. No.: B14787843
M. Wt: 187.16 g/mol
InChI Key: CJESIEBQEDSKIT-UHFFFAOYSA-N
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Description

The 5H-2,3,5,9,9b-Pentaaza-cyclopenta[a]naphthalene scaffold is a complex, nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and drug discovery. Compounds based on this and closely related pentaaza-cyclopenta[a]naphthalene structures have been investigated as potent inhibitors of phosphodiesterase 4 (PDE4), a key therapeutic target for treating respiratory diseases, inflammatory conditions, and disorders of the central nervous system . The structural core is also explored in the synthesis of various fused heterocyclic compounds, such as [1,2,4]triazolo[4,3-a]pyrazinones, which are studied for their potential to inhibit phosphodiesterase 1 (PDE1) and their relevance in conditions like diabetic nephropathy . This specific compound serves as a valuable synthetic intermediate or a pharmacophore model for researchers developing novel small-molecule therapeutics and probing complex biochemical pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N5O B14787843 5H-2,3,5,9,9b-Pentaaza-cyclopenta[a

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N5O

Molecular Weight

187.16 g/mol

IUPAC Name

2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one

InChI

InChI=1S/C8H5N5O/c14-8-7-12-10-4-13(7)6-5(11-8)2-1-3-9-6/h1-4H,(H,11,14)

InChI Key

CJESIEBQEDSKIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N3C=NN=C3C(=O)N2

Origin of Product

United States

Nomenclature, Structural Features, and Isomerism of 5h 2,3,5,9,9b Pentaaza Cyclopenta a Compounds

Systematic IUPAC Nomenclature and Derivations of the 5H-2,3,5,9,9b-Pentaaza-cyclopenta[a] Framework

The nomenclature of this heterocyclic system can be approached from different perspectives, leading to various systematic and common names.

The most widely accepted and current IUPAC name for this ring system is tetrazolo[1,5-a]quinoxaline (B8696438) . This name is derived from the fusion of a tetrazole ring to a quinoxaline (B1680401) moiety.

A key derivative, 4-aminotetrazolo[1,5-a]quinoxaline, is also referred to by the synonym 1,2,3,5,9b-Pentaaza-cyclopenta[a]naphthalen-4-ylamine. nih.gov This highlights the relationship between the two naming conventions. Another synonym for the amino derivative is nih.govnih.goviau.irresearchgate.netTETRAZOLO[1,5-A]QUINOXALIN-4-AMINE. nih.gov

Compound Primary IUPAC Name Synonyms
Parent Ring Systemtetrazolo[1,5-a]quinoxalineThis compound]naphthalene
Amino-substitutedtetrazolo[1,5-a]quinoxalin-4-amine1,2,3,5,9b-Pentaaza-cyclopenta[a]naphthalen-4-ylamine, nih.govnih.goviau.irresearchgate.netTETRAZOLO[1,5-A]QUINOXALIN-4-AMINE

The International Chemical Identifier (InChI) and Simplified Molecular-Input Line-Entry System (SMILES) are standard representations for chemical structures. For the amino-substituted derivative, these are:

Identifier Representation for tetrazolo[1,5-a]quinoxalin-4-amine
InChI InChI=1S/C8H6N6/c9-7-8-11-12-13-14(8)6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10) nih.gov
SMILES C1=CC=C2C(=C1)N=C(N3N=NN=C23)N nih.gov

Aromaticity and Electronic Structure within the this compound] Ring System

The tetrazolo[1,5-a]quinoxaline system is an aromatic heterocyclic compound. The aromaticity arises from the delocalization of π-electrons across the fused ring system, which comprises the benzene (B151609) and pyrazine (B50134) rings of the quinoxaline moiety and the fused tetrazole ring. This extended conjugation contributes to the stability of the molecule. The nitrogen atoms within the rings, particularly in the tetrazole portion, significantly influence the electronic distribution and reactivity of the system. The presence of multiple nitrogen atoms leads to a π-deficient character, making the ring system susceptible to nucleophilic attack under certain conditions.

Positional and Structural Isomerism in Substituted this compound] Derivatives

The tetrazolo[1,5-a]quinoxaline core offers multiple sites for substitution, leading to a wide range of positional isomers. The synthesis of various derivatives has been explored, demonstrating the versatility of this scaffold. For instance, substitution can occur on the benzene ring of the quinoxaline moiety or at the 4-position of the tetrazolo[1,5-a]quinoxaline system.

The synthesis of 4-substituted tetrazolo[1,5-a]quinoxalines, such as 4-(morpholin-4-yl), 4-(pyrrolidin-1-yl), and 4-(piperidin-1-yl) derivatives, has been achieved through the reaction of 2,3-dichloroquinoxaline (B139996) with secondary amines followed by treatment with sodium azide (B81097). iau.ir This highlights how different substituents can be introduced at a specific position, leading to a library of compounds with varying properties.

Furthermore, structural isomerism is also prevalent. For example, the synthesis of 1,2,4-triazolo[4,3-a]quinoxaline derivatives, which are structural isomers of the tetrazolo[1,5-a]quinoxaline system, has also been reported. nih.gov These isomers differ in the arrangement of the fused heterocyclic rings.

Tautomeric Equilibria and Protonation States of the this compound] Core

A significant feature of the tetrazolo[1,5-a]quinoxaline system is its existence in a tautomeric equilibrium with the corresponding 2-azidoquinoxaline (B6189031) derivative. nih.gov This equilibrium is a dynamic process where the fused tetrazole ring can open to form an azide group attached to the quinoxaline ring. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents. The absence of a strong IR absorption band between 2000 and 2200 cm⁻¹, which is characteristic of an azido (B1232118) group, in the spectra of synthesized tetrazolo[1,5-a]quinoxaline derivatives confirms the predominance of the cyclic tetrazole form in the solid state. iau.ir

The protonation of the tetrazolo[1,5-a]quinoxaline core can occur at several of the nitrogen atoms. The specific site of protonation will depend on the electronic environment and the pKa values of the different nitrogen atoms. While detailed studies on the protonation states are not extensively reported in the provided context, the basicity of the nitrogen atoms plays a crucial role in the catalytic activity and biological interactions of these compounds. The nitrogen atoms in the quinoxaline ring are generally considered to be the most basic sites.

Synthetic Methodologies for 5h 2,3,5,9,9b Pentaaza Cyclopenta a and Its Structural Analogues

Overview of Synthetic Strategies for Fused Polyaza Heterocycles

The construction of fused polyaza heterocyclic systems is a cornerstone of modern synthetic organic chemistry, driven by the prevalence of these scaffolds in biologically active compounds and functional materials. The synthetic approaches to these molecules are diverse, generally aiming for efficiency, selectivity, and molecular complexity. Key strategies include cyclocondensation reactions, multicomponent reactions (MCRs), and intramolecular cyclization processes.

Cyclocondensation reactions are a classical and widely used method, involving the formation of a heterocyclic ring through the condensation of two or more functional groups with the elimination of a small molecule, such as water or ammonia. This approach is fundamental to the synthesis of many fused systems, including those containing pyridine, pyrimidine, or triazole rings.

Multicomponent reactions have gained prominence due to their high atom economy and operational simplicity. These reactions allow for the formation of complex molecules in a single step from three or more starting materials, minimizing waste and purification steps. MCRs are particularly valuable for creating libraries of structurally diverse compounds for biological screening.

Intramolecular cyclization and annulation processes represent another critical strategy, where a pre-functionalized linear or macrocyclic precursor undergoes ring closure to form the fused heterocyclic system. These reactions can be promoted by heat, light, or a catalyst and often offer a high degree of control over the stereochemistry and regiochemistry of the final product.

Advanced and sustainable synthetic methods, such as those utilizing microwave irradiation or sonochemistry, are also being increasingly employed to enhance reaction rates, improve yields, and reduce the environmental impact of synthetic processes. These techniques often provide access to novel chemical space and can drive reactions that are inefficient under conventional conditions.

Classical Approaches to the 5H-2,3,5,9,9b-Pentaaza-cyclopenta[a] Scaffold

The synthesis of the this compound]naphthalene core and its structural analogues relies on established synthetic transformations that are well-suited for the construction of nitrogen-rich heterocyclic systems.

Cyclocondensation Reactions Utilizing Aminopyridines and Related Precursors

Cyclocondensation reactions are a foundational method for the synthesis of fused heterocyclic systems. In the context of the this compound]naphthalene scaffold and its analogues, aminopyridines and related nitrogen-rich precursors are key starting materials. For instance, the reaction of 2-aminopyridines with α-haloketones is a classic method for the synthesis of imidazo[1,2-a]pyridines, which are structurally analogous to portions of the target pentaaza system.

Similarly, the fusion of a triazole ring onto a quinoxaline (B1680401) core, which bears resemblance to the pentaaza-cyclopenta[a]naphthalene system, can be achieved through cyclocondensation. One approach involves the reaction of 2-hydrazinoquinoxaline with various reagents. For example, treatment with triethyl orthoformate can lead to the formation of a rsc.orgbeilstein-journals.orgmdpi.comtriazolo[4,3-a]quinoxaline system nih.gov. The reaction of 3-hydrazino-1,2,4-triazoles with dicarbonyl compounds is another versatile method for constructing fused triazolopyrimidine derivatives.

A general representation of a cyclocondensation reaction to form a fused triazole system is depicted below:

Precursor 1Precursor 2Fused Heterocycle
2-Hydrazinyl-AzaheterocycleOne-carbon source (e.g., formic acid, orthoformate)Triazolo-fused azaheterocycle
Aminotriazole1,3-Dicarbonyl compoundTriazolopyrimidine

Multi-component Reaction Strategies for Pentaaza-cyclopenta[a] Derivatives

Multi-component reactions (MCRs) offer an efficient and convergent approach to complex heterocyclic scaffolds. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of a three-component reaction used to synthesize imidazo[1,2-a]pyridines and related fused systems. This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide in the presence of a Lewis or Brønsted acid catalyst beilstein-journals.org. The versatility of the GBB reaction allows for the introduction of diverse substituents onto the heterocyclic core, making it a powerful tool for generating chemical libraries.

The synthesis of triazolopyrimidines, another class of compounds analogous to the target scaffold, can also be achieved through one-pot, three-component reactions. For example, the reaction of 3-amino-1,2,4-triazole, an aromatic aldehyde, and a β-ketoester can afford highly substituted rsc.orgbeilstein-journals.orgmdpi.comtriazolo[4,3-a]pyrimidines in good yields rsc.orgmdpi.combeilstein-journals.orgscbt.com. These reactions are often carried out under mild conditions and demonstrate the power of MCRs in rapidly assembling complex heterocyclic frameworks.

Below is a table summarizing a representative multi-component reaction for the synthesis of a fused triazolopyrimidine system:

Component 1Component 2Component 3CatalystFused Product
3-Amino-1,2,4-triazoleAromatic AldehydeEthyl Acetoacetate(e.g., acid or base) rsc.orgbeilstein-journals.orgmdpi.comTriazolo[4,3-a]pyrimidine

Intramolecular Cyclization and Annulation Processes

Intramolecular cyclization is a powerful strategy for the synthesis of fused heterocyclic systems, often providing high regioselectivity. For the construction of polyaza-fused systems, this approach typically involves the formation of a key bond to close a ring onto a pre-existing heterocyclic core.

One relevant example is the intramolecular cyclization of azido-isocyanides. In the presence of a catalytic amount of sodium azide (B81097), α-azido-ω-isocyanides can undergo an unprecedented intramolecular cyclization to yield tricyclic cyanamides, such as rsc.orgbeilstein-journals.orgbeilstein-journals.orgtriazolo[1,5-a]quinoxaline-5(4H)-carbonitriles mdpi.comrsc.orgnih.gov. This transformation highlights the utility of strategically placed reactive functional groups to facilitate the formation of complex fused systems.

Another approach involves the electrochemical-oxidation-induced intramolecular annulation of N-aryl enamines with an azide source, such as trimethylsilyl azide (TMSN3), to construct quinoxaline derivatives beilstein-journals.orgmdpi.com. This method allows for the formation of two new C-N bonds in a tandem process.

Furthermore, a sequential multicomponent reaction followed by an intramolecular azide-alkyne cycloaddition (IAAC) has been employed to synthesize a variety of fused 1,2,3-triazole-containing scaffolds. This strategy involves designing the MCR in such a way that the product contains both an azide and an alkyne functionality, which then undergo intramolecular cycloaddition to form the fused triazole ring.

Advanced and Sustainable Synthetic Methods for this compound] Systems

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. Sonochemistry, the use of ultrasound to promote chemical reactions, has emerged as a valuable tool in this regard.

Sonochemical Synthetic Enhancements for Related Fused Heterocycles

Ultrasound irradiation can significantly accelerate reaction rates, improve yields, and often allows for the use of milder reaction conditions compared to conventional heating methods. The application of sonochemistry has been successfully demonstrated in the synthesis of various fused heterocycles, including those structurally related to the this compound]naphthalene scaffold.

For instance, the synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction can be effectively promoted by ultrasound beilstein-journals.org. Sonication has been shown to enhance the efficiency of this reaction in aqueous media, providing a greener synthetic route to these important heterocycles. The use of ultrasound can also facilitate multi-component reactions for the synthesis of fused systems like triazolo[1,2-a]indazole-triones rsc.org.

The table below provides a comparison of reaction times for the synthesis of certain fused heterocycles with and without ultrasonic assistance, based on literature reports for analogous systems.

Heterocyclic SystemSynthetic MethodConventional Heating TimeUltrasound-Assisted Time
1,2,3-TriazolesCuAACSeveral hours to daysMinutes to a few hours
TriazoloquinazolinonesThree-component reactionSeveral hoursA few minutes
Isoxazolines1,3-Dipolar cycloadditionSeveral hoursMinutes

The benefits of sonochemical synthesis, such as reduced reaction times and improved yields, make it an attractive approach for the construction of complex polyaza-fused heterocyclic systems.

Catalyst-Free and Metal-Free Synthetic Protocols

The development of synthetic methods that avoid the use of metal catalysts is a key area of green chemistry, as it minimizes the risk of product contamination with residual metals and often simplifies purification processes. For the synthesis of polyaza-heterocycles, several catalyst-free approaches can be envisioned.

One promising strategy involves the thermal or microwave-assisted cyclization of appropriately functionalized precursors. For instance, a suitably substituted naphthalene derivative bearing reactive nitrogen-containing functionalities could undergo intramolecular cyclization under high temperature to form the fused ring system. Multicomponent reactions (MCRs) also offer a powerful tool for the construction of complex molecules in a single step without the need for a catalyst. A hypothetical catalyst-free MCR for the synthesis of a this compound]naphthalene derivative could involve the reaction of a naphthalene-based diamine, a dicarbonyl compound, and a hydrazine derivative. Such reactions are often driven by the formation of stable aromatic systems and can proceed efficiently under solvent-free or green solvent conditions. sciencescholar.us

A study on the catalyst-free, microwave-assisted synthesis of pyrazolo-[3,4-b]-quinolines demonstrates the feasibility of this approach for constructing N-fused heterocycles. sciencescholar.us This method highlights the potential for rapid, efficient, and environmentally friendly synthesis of complex aza-polycyclic compounds.

Table 1: Examples of Catalyst-Free Multicomponent Reactions for Heterocycle Synthesis

Reaction TypeReactantsProductConditionsReference
Four-component cascade reactionFerrocene, SpiropyrrolidineHybrid heterocyclesIonic liquid, Microwave mdpi.com
Three-component reactionAminobenzochromenesAminobenzochromenesDeep eutectic solvents sciencescholar.us
Microwave-assisted protocolPyrazolo-[3,4-b]-quinolinesPyrazolo-[3,4-b]-quinolinesGreen conditions sciencescholar.us

One-Pot Synthesis Techniques for Complex N-Fused Systems

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. The synthesis of complex N-fused systems like this compound]naphthalene is particularly well-suited to one-pot strategies, which can avoid the isolation and purification of unstable intermediates.

A plausible one-pot approach for the target molecule could involve a domino reaction sequence. This might start with the condensation of a substituted 2-aminonaphthalene with a reactive dinitrile, followed by an intramolecular cyclization and subsequent annulation with a hydrazine equivalent. Such a sequence would allow for the rapid assembly of the pentaaza-cyclopenta[a]naphthalene core.

Research into the one-pot synthesis of irida-polycyclic aromatic hydrocarbons has demonstrated the power of this approach for constructing complex fused ring systems in high yields under mild conditions. nih.gov Similarly, the one-pot synthesis of π-extended bipolar polyaromatic hydrocarbons without transition metals showcases the potential for creating intricate molecular architectures through carefully designed reaction cascades. researchgate.net A copper-catalyzed multi-component reaction has also been developed for accessing fused imidazo-heterocycles, highlighting the utility of one-pot methods in conjunction with catalysis. rsc.org

Table 2: Comparison of One-Pot vs. Stepwise Synthesis for Fused Heterocycles

FeatureOne-Pot SynthesisStepwise Synthesis
Efficiency High (fewer steps)Lower (multiple steps)
Yield Often higher due to reduced material lossCan be lower due to losses at each step
Time Significantly shorterLonger
Waste Generation LowerHigher
Intermediate Isolation Not requiredRequired

Flow Chemistry and Continuous Processing in Pentaaza-cyclopenta[a] Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and reaction control. nih.govmtak.huuc.pt The application of continuous flow processes to the synthesis of complex heterocycles like this compound]naphthalene could provide significant benefits.

In a flow setup, reagents would be continuously pumped through a heated and pressurized reactor, allowing for precise control over reaction time, temperature, and mixing. This can lead to improved yields and selectivities compared to batch processes. Furthermore, the small reactor volumes used in flow chemistry enhance safety when dealing with potentially energetic or hazardous intermediates that might be involved in the synthesis of a nitrogen-rich compound.

Recent advances in the continuous flow synthesis of heterocycles have demonstrated its utility for a wide range of ring systems. nih.govmtak.hu For the synthesis of the target pentaaza-cyclopenta[a]naphthalene, a multi-step flow process could be designed, where different reagents are introduced at various points in the reactor to build up the complex molecular framework in a sequential and controlled manner.

Table 3: Advantages of Flow Chemistry in Heterocyclic Synthesis

ParameterAdvantage in Flow ChemistryReference
Safety Enhanced due to small reaction volumes and better heat dissipation uc.pt
Scalability Easily scalable by running the process for longer times mtak.hu
Reaction Control Precise control over temperature, pressure, and residence time nih.gov
Yield and Purity Often higher due to improved control and reduced side reactions mtak.hu
Automation Amenable to automation for high-throughput synthesis mtak.hu

Regioselectivity and Stereoselectivity in the Construction of this compound]

The construction of a specific isomer of a complex molecule like this compound]naphthalene requires strict control over regioselectivity and stereoselectivity.

Regioselectivity refers to the control of the position of chemical bond formation. In the context of the target molecule, this would be crucial in directing the annulation of the heterocyclic rings onto the correct positions of the naphthalene core. The substitution pattern of the starting naphthalene derivative would play a key role in determining the regiochemical outcome of the cyclization reactions. For example, a regioselective naphthoannulation strategy has been developed to fuse a newly formed naphthalene ring at its 1,2- and 3,4- positions to two different heterocycles. rsc.org The synthesis of aza-fused polycyclic quinolines via double C-H bond activation also demonstrates the importance of directing groups in achieving high regioselectivity. nih.govresearchgate.net The regioselective ring-opening of aziridines further illustrates how functional groups can influence the outcome of ring-forming reactions. nih.gov

Stereoselectivity is concerned with the control of the three-dimensional arrangement of atoms in a molecule. If the synthesis of this compound]naphthalene involves the formation of chiral centers, then controlling the stereochemistry would be essential. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by employing stereoselective reactions. For instance, the enantioselective synthesis of N-benzylic heterocycles has been achieved using Ni/photoredox dual catalysis. nih.gov The synthesis of fused aza-polycyclics with multiple contiguous stereocenters has also been reported through cascade reactions. nih.gov

Table 4: Factors Influencing Regio- and Stereoselectivity

FactorInfluence on SelectivityExampleReference
Substituent Effects Directing groups on the aromatic core can control the position of cyclization.Synthesis of substituted quinolines. nih.govresearchgate.net
Reaction Conditions Temperature and solvent can influence the kinetic vs. thermodynamic product distribution.Regioselective synthesis of propellanes in water. nih.gov
Catalyst Chiral catalysts can induce enantioselectivity in the formation of chiral centers.Asymmetric dearomative photocycloaddition. acs.org
Nature of Reactants The inherent reactivity of the starting materials can dictate the regiochemical outcome.Annulation strategy for naphthalenes. rsc.org

Yield Optimization and Reaction Efficiency in this compound] Synthesis

Key parameters that are often optimized include:

Temperature: The reaction temperature can have a significant impact on both the reaction rate and the selectivity.

Concentration: The concentration of reactants can affect the reaction rate and, in some cases, the product distribution.

Reaction Time: Optimizing the reaction time is crucial to ensure complete conversion of the starting materials while minimizing the formation of degradation products.

Catalyst Loading: In catalyzed reactions, the amount of catalyst used can significantly impact the yield and cost-effectiveness of the process.

A study on the optimization of reaction conditions for the synthesis of dihydrobenzofuran neolignans demonstrated that by systematically varying the oxidant, solvent, and reaction time, the yield could be significantly improved. scielo.br Similarly, the optimization of reaction parameters for the synthesis of quinoline-based bis-heterocycles highlighted the importance of a thorough screening of conditions. researchgate.net

Table 5: General Parameters for Yield Optimization in Heterocyclic Synthesis

ParameterEffect on ReactionGeneral Optimization Strategy
Temperature Affects reaction rate and selectivity.Screen a range of temperatures to find the optimal balance.
Solvent Influences solubility, stability of intermediates, and reaction pathway.Test a variety of solvents with different polarities and properties.
Reactant Stoichiometry The ratio of reactants can impact yield and byproduct formation.Systematically vary the molar ratios of the reactants.
Catalyst The choice and loading of the catalyst are crucial for catalyzed reactions.Screen different catalysts and optimize the catalyst loading.
Reaction Time Affects conversion and potential for side reactions or degradation.Monitor the reaction progress over time to determine the optimal duration.

Spectroscopic and Advanced Analytical Characterization of 5h 2,3,5,9,9b Pentaaza Cyclopenta a Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For the 5H-2,3,5,9,9b-Pentaaza-cyclopenta[a]naphthalene core and its derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments provides a complete picture of the molecular framework, including the connectivity of atoms and the stereochemical arrangement.

Proton NMR spectroscopy offers critical insights into the electronic environment of hydrogen atoms within a molecule. The chemical shifts (δ) of protons in derivatives of the this compound]naphthalene system are influenced by the aromaticity of the fused rings and the electronic effects of any substituents.

In analogous systems like nih.govclockss.orgresearchgate.nettriazolo[4,3-a]pyridines, protons on the pyridine ring typically resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts are dependent on their position relative to the nitrogen atoms and the fused triazole ring. For instance, the proton at position 5 is often found at a lower field due to the anisotropic effect of the adjacent fused ring system.

Coupling constants (J) provide information about the connectivity of neighboring protons. For protons on the pyridine moiety of the core structure, typical ortho-coupling constants (³JHH) are in the range of 6-9 Hz, while meta-coupling (⁴JHH) is smaller, around 1-3 Hz. These coupling patterns are instrumental in assigning the specific positions of protons on the aromatic ring.

Interactive Data Table: Representative ¹H NMR Data for an Analogous nih.govclockss.orgresearchgate.nettriazolo[4,3-a]pyridine Derivative

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.61d7.2
H-77.65m-
H-87.22m-
H-67.91s-
Substituent ProtonsVaries--

Note: Data is illustrative and based on published spectra of related compounds.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the this compound]naphthalene core are indicative of their hybridization and electronic environment.

Aromatic carbons in the fused ring system typically appear in the range of δ 110-160 ppm. Carbons directly bonded to nitrogen atoms, such as those in the triazole and pyridine rings, often resonate at the lower field end of this range due to the electron-withdrawing nature of nitrogen. The chemical shifts are also sensitive to substituent effects, making ¹³C NMR a powerful tool for confirming the position of functional groups.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for the this compound]naphthalene Core

Carbon TypeExpected Chemical Shift (δ, ppm)
Pyridine Ring Carbons110 - 150
Triazole Ring Carbons140 - 165
Cyclopentane Ring Carbons30 - 60
Bridgehead Carbons120 - 150

Note: These are general ranges and can vary based on substitution.

Two-dimensional NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of polycyclic heterocyclic systems.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This is invaluable for tracing the connectivity of protons within the individual rings of the this compound]naphthalene scaffold.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached carbons (¹JCH). Each cross-peak in an HMQC or HSQC spectrum represents a direct C-H bond, allowing for the straightforward assignment of carbon signals based on their attached, and often already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). HMBC is particularly powerful for establishing the connectivity between different parts of the molecule that are not directly connected by C-H bonds. For the this compound]naphthalene system, HMBC can be used to confirm the fusion of the different rings by observing correlations between protons on one ring and carbons on an adjacent ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that can be used to identify the presence of specific functional groups. For compounds based on the this compound]naphthalene core, IR spectroscopy is useful for confirming the presence of the heterocyclic rings and any appended functional groups.

Key vibrational bands for this class of compounds include:

C=N and C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

N-H Stretching: If the pentaaza system contains N-H groups, these will give rise to characteristic stretching bands in the 3500-3200 cm⁻¹ region.

Ring Vibrations: The complex vibrations of the fused ring system will produce a series of bands in the fingerprint region (below 1500 cm⁻¹), which are unique to the specific molecular structure.

Interactive Data Table: Characteristic IR Absorption Bands for a Substituted this compound]naphthalene Derivative

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
C=N Stretch1620 - 1580Medium
Aromatic C=C Stretch1550 - 1450Medium to Strong
Ring Vibrations< 1400Complex Pattern

Note: The exact positions and intensities of the bands will vary with substitution.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

For compounds with the this compound]naphthalene core, the molecular ion peak (M⁺ or [M+H]⁺ depending on the ionization method) in the mass spectrum confirms the molecular formula. The fragmentation of these molecules under electron ionization (EI) or collision-induced dissociation (CID) can provide valuable structural information. Common fragmentation pathways for fused N-heterocycles often involve the loss of small, stable neutral molecules such as N₂, HCN, or side-chain fragments. The analysis of these fragmentation patterns can help to confirm the connectivity of the ring system.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a critical step in the confirmation of the structure of a new compound. For a derivative of the this compound]naphthalene system, HRMS can distinguish between different possible molecular formulas that may have the same nominal mass.

For example, for a hypothetical derivative C₁₀H₈N₅, the calculated exact mass of the protonated molecule [M+H]⁺ would be determined to several decimal places. The experimentally measured exact mass must agree with the calculated value within a very small tolerance (typically < 5 ppm) to confirm the elemental composition.

Interactive Data Table: Example of HRMS Data

IonCalculated Exact MassFound Exact MassDifference (ppm)
[C₁₇H₁₄N₃O₂ + H]⁺292.1086292.1081-1.7
[C₁₈H₁₅N₄O + H]⁺303.1245303.1242-1.0

Note: Data is illustrative and based on published HRMS for analogous triazolo[1,5-a]pyridines.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of organic molecules, which in turn provides valuable structural information. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques, each with its distinct advantages for the analysis of nitrogen-rich heterocyclic compounds.

Electron Ionization (EI) Mass Spectrometry is a hard ionization technique that involves bombarding the sample with high-energy electrons, typically at 70 eV. This process often leads to extensive fragmentation of the molecular ion. The resulting mass spectrum is a fingerprint of the molecule, with a series of fragment ions that can be rationalized to deduce the compound's structure. For fused heterocyclic systems, EI-MS can reveal characteristic fragmentation pathways, including the rupture of the heterocyclic rings and the elimination of small neutral molecules such as N₂, HCN, or radicals. The fragmentation pattern is significantly influenced by the nature and position of substituents on the heterocyclic core.

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. nih.gov ESI generates ions directly from a solution, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻), with minimal fragmentation. This makes it an excellent method for determining the molecular weight of the parent compound. nih.gov

Tandem mass spectrometry (MS/MS) experiments, often coupled with ESI, can be used to induce fragmentation of the protonated molecule in a controlled manner. This allows for a detailed investigation of the fragmentation pathways. For fused nitrogen-containing ring systems like pyridazino-indoles, pyridazino-quinolines, and pyrimido-cinnolines, ESI-MS/MS studies have revealed characteristic cross-ring cleavages, primarily on the pyridazine and pyrimidine rings. nih.gov The fragmentation is also influenced by the nature of any substituents present. nih.gov For instance, nitro-substituted derivatives often exhibit the loss of the NO₂ group. nih.gov

A hypothetical ESI-MS/MS fragmentation pattern for a substituted this compound]naphthalene could involve initial cleavages of the less aromatic rings or the loss of substituents, followed by cleavages of the core ring system. The table below illustrates a hypothetical fragmentation pattern based on common fragmentation behaviors of similar nitrogen-rich heterocycles.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
[M+H]⁺[M+H - N₂]⁺N₂Loss of a nitrogen molecule from a triazole or tetrazole moiety
[M+H]⁺[M+H - RCN]⁺RCNLoss of a nitrile group from a substituent or ring fragmentation
[M+H]⁺[M+H - HCN]⁺HCNLoss of hydrogen cyanide from a nitrogen-containing ring

This table is interactive. You can sort and filter the data.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for determining the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated theoretical percentages for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

For nitrogen-rich compounds like the derivatives of this compound]naphthalene, accurate nitrogen analysis is particularly important. The high nitrogen content is a defining characteristic of this class of compounds.

Below is a representative data table for the elemental analysis of a related fused heterocyclic compound, 6-(4-methoxyphenyl)-3-methyl-7-thioxo-6,7-dihydro- nih.govmdpi.comlibretexts.orgtriazolo[3,4-b]quinazolin-5(4H)-one. nih.gov

ElementTheoretical (%)Experimental (%)
Carbon (C)60.9760.88
Hydrogen (H)3.753.71
Nitrogen (N)22.4222.35

This table is interactive. You can sort and filter the data.

The close correlation between the theoretical and experimental values in this example confirms the molecular formula of the compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined.

While a crystal structure for this compound]naphthalene itself is not available, the crystallographic data for a related compound, 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione, can serve as an illustrative example of the type of information that can be obtained. nih.gov

Crystallographic ParameterValue
Crystal systemTetragonal
Space groupP4₃
a (Å)7.9872 (3)
b (Å)7.9872 (3)
c (Å)21.3458 (9)
α (°)90
β (°)90
γ (°)90
Volume (ų)1363.46 (10)
Z4

This table is interactive. You can sort and filter the data.

This data provides the fundamental unit cell dimensions and symmetry of the crystal lattice. Further refinement of the crystallographic data would yield the precise atomic coordinates, from which all geometric parameters of the molecule can be calculated. For the this compound]naphthalene system, X-ray crystallography would definitively confirm the connectivity of the fused rings, the planarity of the aromatic system, and the positions of any substituents.

Theoretical and Computational Investigations of 5h 2,3,5,9,9b Pentaaza Cyclopenta a

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

The initial step in characterizing a novel molecule like 5H-2,3,5,9,9b-Pentaaza-cyclopenta[a] involves quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and effective method. These calculations would elucidate the molecule's fundamental electronic properties and thermodynamic stability.

Researchers would typically employ a functional, such as B3LYP or ωB97X-D, combined with a basis set like 6-311+G(d,p) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing a theoretical three-dimensional structure. From this optimized structure, key electronic parameters can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as their difference (the HOMO-LUMO gap) provides a measure of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies greater stability.

Furthermore, calculations of formation enthalpy and Gibbs free energy would predict the thermodynamic feasibility of the molecule's existence. A negative heat of formation would suggest that the compound is stable relative to its constituent elements.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound]

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.3 eV Suggests high kinetic stability
Heat of Formation -250 kJ/mol Implies thermodynamic stability

Molecular Modeling and Conformational Analysis of this compound]

Given the fused-ring structure of this compound], it may possess multiple conformations. Molecular modeling techniques, particularly conformational searches using molecular mechanics (MM) or semi-empirical methods, would be used to identify various possible spatial arrangements of the atoms (conformers).

Each identified conformer would then be subjected to higher-level DFT calculations to determine their relative energies. The results would be presented in a potential energy surface diagram, highlighting the global minimum (the most stable conformer) and other local minima, separated by energy barriers. This analysis is crucial for understanding the molecule's flexibility and the accessibility of different shapes, which can influence its biological activity and material properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of unknown molecules, which is invaluable for their future identification and characterization. For this compound], theoretical spectra would be simulated based on its optimized geometry.

NMR Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule would be calculated. These predicted values, when compared against tetramethylsilane (TMS) as a reference, provide a theoretical spectrum that can guide synthetic chemists in confirming the structure of the compound if it is ever synthesized.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound]

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (ppm) δ 7.5-8.5 (aromatic CH), δ 5.0 (NH)
¹³C NMR Chemical Shift (ppm) δ 120-150 (aromatic C)

Computational Studies of Reaction Mechanisms and Transition States for this compound] Synthesis

Theoretical chemistry can explore potential synthetic pathways for novel molecules before any laboratory work is undertaken. For a compound like this compound], computational chemists would propose plausible reaction schemes, for instance, via multi-component reactions or intramolecular cyclizations of precursor molecules.

For each proposed step, the reaction mechanism would be investigated by locating the transition state (TS) structure—the highest energy point along the reaction coordinate. Calculating the energy of this TS allows for the determination of the activation energy for the step. A lower activation energy suggests a more favorable reaction pathway. This theoretical screening can save significant time and resources by identifying the most promising synthetic routes.

Molecular Dynamics Simulations for Solvent Effects and Interactions

To understand how this compound] behaves in a real-world environment, such as in a solvent, molecular dynamics (MD) simulations would be performed. mdpi.com An MD simulation models the movement of the molecule and surrounding solvent molecules over time, providing insights into intermolecular interactions.

By placing the computationally derived structure of the pentaaza compound into a simulated box of solvent (e.g., water or DMSO), researchers can study how the solvent molecules arrange themselves around the solute. This can reveal information about solubility and the stability of the compound in solution. Furthermore, analyzing the trajectory of the simulation can show how the molecule's conformation might change in response to its environment and can highlight specific interactions like hydrogen bonding between the solute and solvent.

Structure Property Relationships in 5h 2,3,5,9,9b Pentaaza Cyclopenta a Systems

Influence of Substituent Effects on the Chemical Reactivity of 5H-2,3,5,9,9b-Pentaaza-cyclopenta[a] Derivatives

The reactivity of the rsc.orgnih.govresearchgate.nettriazolo[4,3-a]quinoxaline system is significantly modulated by the nature and position of substituents on both the quinoxaline (B1680401) and triazole rings. These substituents exert their influence through a combination of inductive and resonance effects, altering the electron density at various points in the molecule and thereby affecting its susceptibility to electrophilic or nucleophilic attack.

The synthesis of this heterocyclic system often involves the cyclization of a 2-hydrazinoquinoxaline precursor. The reactivity of this precursor and the subsequent stability and reactivity of the final triazoloquinoxaline product are influenced by the electronic properties of the substituents present. For instance, in the synthesis of related quinoxaline derivatives via nucleophilic aromatic substitution (SNAr), reactions involving anilines often require more robust heating compared to those with aliphatic amines, indicating a difference in nucleophilicity and reaction kinetics based on the substituent. nih.gov

Electron-donating groups (EDGs), such as alkyl (-R) or alkoxy (-OR) groups, on the quinoxaline ring increase the electron density of the aromatic system. This generally enhances the nucleophilicity of the ring nitrogens but can deactivate the ring towards nucleophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halo (-X) groups, decrease the electron density. This makes the quinoxaline ring more electrophilic and susceptible to nucleophilic attack, a key step in the synthesis and further functionalization of these derivatives. For example, the addition of a nitro group to the quinoxaline scaffold has been noted to alter the biological activity of the resulting compounds, which is a manifestation of its potent electron-withdrawing nature influencing molecular interactions. nih.gov

While specific kinetic studies quantifying these effects on the rsc.orgnih.govresearchgate.nettriazolo[4,3-a]quinoxaline core are not extensively documented, the principles of physical organic chemistry suggest a strong correlation. The impact of substituents on the reactivity of aromatic systems is well-established, and these principles apply to this heterocyclic framework.

Table 1: Predicted Influence of Substituents on the Reactivity of the rsc.orgnih.govresearchgate.nettriazolo[4,3-a]quinoxaline Ring

Substituent Type Position on Quinoxaline Ring Expected Effect on Reactivity
Electron-Donating (e.g., -CH₃, -OCH₃) Benzene (B151609) portion Activates towards electrophilic substitution, deactivates towards nucleophilic substitution.
Electron-Withdrawing (e.g., -NO₂, -Cl) Benzene portion Deactivates towards electrophilic substitution, activates towards nucleophilic substitution.
Electron-Donating (e.g., -CH₃) Triazole portion (C1) May increase the basicity of the triazole nitrogens.

Correlation of Electronic Properties with Structural Modifications within the this compound] Framework

The electronic properties of the rsc.orgnih.govresearchgate.nettriazolo[4,3-a]quinoxaline scaffold are a direct consequence of its structure, featuring an electron-rich triazole ring fused to a relatively electron-deficient pyrazine (B50134) part of the quinoxaline system. mdpi.com Structural modifications, such as the introduction of additional nitrogen atoms or various substituents, can significantly alter the molecule's electronic landscape, including its frontier molecular orbitals (HOMO and LUMO) and dipole moment.

These electronic modifications also impact the molecule's photophysical properties. For some triazoloquinazoline derivatives, the difference between the dipole moments of the ground and excited states has been calculated, revealing how substituents can tune the electronic behavior of the molecule. mdpi.com While these studies focus on photophysics, the underlying electronic perturbations are directly relevant to chemical reactivity. A larger dipole moment or a smaller HOMO-LUMO gap can indicate a more polarized and potentially more reactive molecule.

Steric Effects and Conformational Preferences Dictating Reactivity

Beyond electronic effects, the three-dimensional structure of rsc.orgnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives plays a crucial role in determining their chemical reactivity. Steric hindrance, arising from bulky substituents, can impede the approach of reagents to a potential reaction site, thereby slowing down or preventing a reaction.

The regioselectivity of reactions on this scaffold is a clear example of steric control. In a study on the related 4-methyl-1-thioxo-1,2,4,5-tetrahydro rsc.orgnih.govresearchgate.nettriazolo[4,3-a]quinazolin-5-one system, which also contains a fused triazole ring, reactions with various electrophiles were investigated. researchgate.net It was found that alkylation predominantly occurred at the sulfur atom rather than the nitrogen atom of the thioamide group. This regioselectivity was attributed to the sulfur atom being sterically more accessible and a better nucleophile due to the polarizability of its 3p orbitals. researchgate.net Acylation, however, showed a more complex behavior, with a kinetically controlled product at the sulfur atom and a thermodynamically more stable product at the nitrogen atom, highlighting the subtle interplay between steric accessibility and product stability. researchgate.net

Conformational preferences can also dictate reactivity. While the fused aromatic core of rsc.orgnih.govresearchgate.nettriazolo[4,3-a]quinoxaline is largely planar, substituents, particularly at the C1 and C4 positions, can adopt different spatial orientations. These conformational differences can influence the molecule's ability to interact with other reagents or catalysts. For instance, in related triazoloquinazoline derivatives, X-ray diffraction studies have confirmed that the molecules are non-planar, with aryl substituents adopting a pincer-like conformation. mdpi.com Such fixed conformations can either shield or expose certain reactive sites on the heterocyclic core.

Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context (e.g., predicting reactivity based on structure)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that attempt to correlate the structural or physicochemical properties of a series of compounds with their biological activity. In a chemical context, this methodology can be adapted to create Quantitative Structure-Reactivity Relationships (QSRR), which aim to predict chemical reactivity (e.g., reaction rate constants or equilibrium constants) based on molecular descriptors.

While numerous QSAR studies have been conducted on nitrogen heterocycles, including quinoxaline derivatives, they have predominantly focused on predicting biological activities such as anticancer, antimicrobial, or receptor antagonism effects. nih.govnih.gov These studies utilize a wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters, to build predictive models.

The application of QSRR to predict the chemical reactivity of the rsc.orgnih.govresearchgate.nettriazolo[4,3-a]quinoxaline system is not yet well-documented in the literature. However, the principles remain the same. A hypothetical QSRR study for this system would involve:

Synthesizing a library of derivatives with diverse substituents.

Measuring a specific reactivity parameter , such as the rate constant for a nucleophilic substitution reaction at the C4 position.

Calculating a set of theoretical molecular descriptors for each derivative.

Developing a statistical model (e.g., using Multiple Linear Regression or machine learning algorithms) that correlates the descriptors with the measured reactivity.

Such a model could be invaluable for predicting the reactivity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired reaction kinetics. Although specific QSRR studies are lacking, the extensive QSAR work on related heterocycles provides a robust framework for how such an analysis could be performed. nih.gov

Table 2: Common Descriptors Used in QSAR/QSRR Studies of Heterocyclic Compounds

Descriptor Class Example Descriptors Relevance to Chemical Reactivity
Electronic HOMO/LUMO energies, Partial atomic charges, Dipole moment Govern interactions with electrophiles and nucleophiles; relate to electrostatic interactions.
Steric Molecular weight, Molar refractivity, van der Waals volume Quantify the size and shape of the molecule, which influences steric hindrance at reaction sites.
Topological Connectivity indices (e.g., Kier & Hall) Describe the branching and connectivity of the molecular skeleton.

| Hydrophobic | LogP (Partition coefficient) | Influences solubility in reaction media and can affect reaction rates in multiphasic systems. |

By systematically studying these structure-property relationships, a deeper understanding of the chemical behavior of the this compound]naphthalene system can be achieved, facilitating the rational design of new derivatives for a wide range of chemical and pharmaceutical applications.

Q & A

Q. What are the primary challenges in synthesizing 5H-2,3,5,9,9b-Pentaaza-cyclopenta[a] derivatives, and how can reaction conditions be optimized?

Synthesis of polyaza-heterocycles like this compound often involves cyclization reactions with nitrogen-rich precursors. Key challenges include controlling regioselectivity, minimizing side products (e.g., oligomers), and stabilizing intermediates. Methodological approaches:

  • Catalytic optimization : Use transition-metal catalysts (e.g., Pd/Cu) to enhance reaction efficiency .
  • Solvent screening : Polar aprotic solvents (DMSO, DMF) may improve solubility, while low temperatures reduce side reactions.
  • In situ monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

A multi-technique approach is critical:

TechniqueKey ParametersApplication
NMR 1H^{1}\text{H}, 13C^{13}\text{C}, 15N^{15}\text{N} shiftsAssign ring proton environments and nitrogen connectivity .
XRD Crystallographic dataConfirm bond lengths/angles and π-π stacking interactions .
UV-Vis λmax and molar absorptivityStudy electronic transitions (e.g., charge-transfer bands).
MS Molecular ion peaksValidate molecular weight and fragmentation patterns .

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced stability or reactivity?

  • Molecular modeling : Calculate frontier orbitals (HOMO/LUMO) to predict redox behavior or nucleophilic/electrophilic sites.
  • Thermodynamic stability : Compare Gibbs free energy (ΔG\Delta G) of tautomers or conformers to prioritize synthetic targets .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) for drug discovery applications .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacological activity (e.g., cytotoxicity vs. therapeutic potential) be resolved?

  • Dose-response profiling : Use in vitro assays (MTT, apoptosis markers) to establish concentration-dependent effects .
  • Mechanistic studies : Combine RNA-seq and proteomics to identify pathways affected at subtoxic vs. therapeutic doses .
  • Batch variability analysis : Ensure purity (>98% via HPLC) and confirm stereochemical consistency across experimental replicates .

Q. What interdisciplinary methodologies are required to study environmental or metabolic degradation pathways of this compound?

  • Environmental fate : Use isotope-labeled analogs (e.g., 14C^{14}\text{C}) to track degradation products in soil/water systems .
  • Metabolite profiling : Apply high-resolution mass spectrometry (HRMS) with in vitro liver microsomes to identify phase I/II metabolites .
  • Process simulation : Model degradation kinetics using software like Aspen Plus, integrating parameters like pH and temperature .

Q. How can theoretical frameworks (e.g., transition-state theory) inform the design of catalytic systems for asymmetric synthesis?

  • Kinetic analysis : Determine activation energy (EaE_a) for key steps (e.g., ring closure) to optimize catalyst-substrate interactions .
  • Chiral induction : Screen chiral ligands (BINAP, Salen) to control enantioselectivity in cycloaddition reactions .
  • Machine learning : Train models on existing heterocyclic reaction databases to predict optimal catalytic conditions .

Methodological Guidance

Q. What strategies ensure reproducibility in synthesizing and testing this compound across laboratories?

  • Standardized protocols : Publish detailed synthetic procedures with QA/QC checkpoints (e.g., NMR purity thresholds) .
  • Collaborative validation : Conduct round-robin studies to harmonize analytical methods (e.g., inter-lab HPLC calibration) .
  • Open-data sharing : Deposit raw spectra, crystallographic files, and assay data in repositories like Zenodo or ChemRxiv .

Q. How can researchers address gaps in mechanistic understanding of the compound’s biological or catalytic activity?

  • Single-molecule studies : Use AFM or fluorescence microscopy to observe real-time interactions at the molecular level .
  • Isotope labeling : Incorporate 15N^{15}\text{N} or 2H^{2}\text{H} to trace reaction pathways in enzymological assays .
  • Cross-disciplinary teams : Collaborate with microbiologists, material scientists, and computational chemists to triangulate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.